molecular formula C16H17FN2O B7533972 N-benzyl-2-(2-fluoroanilino)propanamide

N-benzyl-2-(2-fluoroanilino)propanamide

Cat. No.: B7533972
M. Wt: 272.32 g/mol
InChI Key: IPVRLXIARLVPHH-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-fluoroanilino)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-fluoroaniline moiety at the α-position of the propanamide backbone.

Properties

IUPAC Name

N-benzyl-2-(2-fluoroanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-12(19-15-10-6-5-9-14(15)17)16(20)18-11-13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVRLXIARLVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluoroanilino)propanamide typically involves the reaction of 2-fluoroaniline with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with propanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluoroanilino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

N-benzyl-2-(2-fluoroanilino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluoroanilino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including alterations in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(2-fluoroanilino)propanamide with structurally analogous compounds, focusing on molecular features, synthetic accessibility, and biological activity where available.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound 2-fluoroanilino, benzyl 272.29* Potential β1i inhibition (inferred)
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide 2-oxopyridinyl, benzyl ~258.30 Ki = 0.12 µM (β1i subunit)
N-benzyl-2-(2-bromophenyl)propanamide 2-bromophenyl, benzyl ~318.20 Synthetic challenges in urea formation
2-amino-N-(2-fluorobenzyl)propanamide 2-fluorobenzyl, amino 196.22 Unknown bioactivity
2-[(3-fluorophenyl)amino]-N-phenylpropanamide 3-fluorophenylamino, phenyl 258.29 Unknown bioactivity
3-{[3-(2-fluoroanilino)-3-oxopropyl]sulfanyl}-N-(2-fluorophenyl)propanamide Sulfanyl linker, dual 2-fluorophenyl groups 376.41 Enhanced solubility due to sulfanyl group

*Calculated based on molecular formula C₁₆H₁₅F₂N₂O.

Key Observations

Structural Variations and Bioactivity The substitution of the 2-fluoroanilino group in the target compound contrasts with the 2-oxopyridinyl group in N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (compound 1 in ). The latter exhibits potent β1i inhibition (Ki = 0.12 µM), attributed to interactions with residues like Phe31 and Lys33 . This suggests that electron-withdrawing groups (e.g., oxopyridinyl) may enhance binding affinity compared to fluorinated aryl groups. N-benzyl-2-(2-bromophenyl)propanamide (compound 17 in ) failed to react with benzyl isocyanate under standard conditions, highlighting the sensitivity of bromine-substituted analogs to steric or electronic effects during synthesis .

Impact of Fluorine Position Fluorine placement significantly alters properties. In contrast, the dual 2-fluorophenyl groups in 3-{[3-(2-fluoroanilino)-3-oxopropyl]sulfanyl}-N-(2-fluorophenyl)propanamide () introduce a sulfanyl linker, which could enhance conformational flexibility and aqueous solubility .

Synthetic Accessibility

  • High-yield synthetic routes (90–91%) are reported for analogs like (2S)-2-azido-N-benzyl-3-phenylpropionamide (), achieved via optimized coupling reactions . This contrasts with the challenges faced in synthesizing brominated derivatives (), emphasizing the importance of substituent choice in process scalability.

Physical Properties Melting point differences, as noted in for citrate-capped LCMO hybrids, imply that structural modifications (e.g., nitro groups) can drastically alter crystallinity and purity . Although direct data for the target compound are lacking, such trends likely extend to fluorinated propanamides.

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